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Introduction
Alexa Fluor 555 is a bright, photostable, and pH-insensitive fluorescent dye that is well-suited

for a variety of applications in flow cytometry. With an excitation maximum at 555 nm and an

emission maximum at 565 nm, it is optimally excited by the yellow-green laser (561 nm) and

can also be excited by the blue laser (488 nm) or a 532 nm laser, making it compatible with a

wide range of flow cytometers.[1][2] Its brightness and resistance to photobleaching make it an

excellent choice for detecting both abundant and low-expression antigens on the cell surface

and intracellularly. This document provides detailed application notes and protocols for the

effective use of Alexa Fluor 555-conjugated antibodies in flow cytometry.

Spectral Properties and Instrument Setup
Proper instrument setup is critical for maximizing the signal from Alexa Fluor 555 while

minimizing spectral overlap with other fluorophores in a multicolor panel.
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Parameter Wavelength/Value

Excitation Maximum 555 nm[2][3]

Emission Maximum 565 nm[2][3]

Extinction Coefficient 150,000 cm⁻¹M⁻¹[2]

Quantum Yield ~0.10

Recommended Laser and Filter Configurations
Laser Line Recommended Bandpass Filter

Yellow-Green Laser (561 nm) 585/29 nm or similar

Blue Laser (488 nm) 575/25 nm or similar

Green Laser (532 nm) 575/36 nm[2]

Note: While the 488 nm laser can excite Alexa Fluor 555, it is not the optimal laser line. For

multicolor experiments, careful panel design and compensation are crucial to manage spectral

overlap, particularly with PE (phycoerythrin) which has a similar emission profile.

Brightness and Photostability
Alexa Fluor 555 is known for its high photostability and brightness, which is a product of its

high extinction coefficient and quantum yield.[1]

Comparative Brightness of Common Fluorophores
Fluorophore Relative Brightness

PE (Phycoerythrin) 5

APC (Allophycocyanin) 5

Alexa Fluor 555 3-4

FITC (Fluorescein isothiocyanate) 3

Pacific Blue 2
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Brightness is a relative measure and can be influenced by instrument settings and antibody

conjugation.

Experimental Protocols
Here we provide detailed protocols for common flow cytometry applications using Alexa Fluor
555-conjugated antibodies.

Protocol 1: Cell Surface Staining for
Immunophenotyping
This protocol is for the identification and enumeration of cell populations based on the

expression of cell surface markers.[4]

Materials:

Cells of interest (e.g., PBMCs, splenocytes, cultured cells)

Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc Block (e.g., anti-CD16/32 for mouse cells or Human TruStain FcX™ for human cells)

Alexa Fluor 555-conjugated primary antibody

Isotype control antibody conjugated to Alexa Fluor 555

Fixable Viability Dye (optional)

70 µm cell strainer

Flow cytometry tubes

Procedure:

Cell Preparation: Prepare a single-cell suspension by passing the cells through a 70 µm cell

strainer.
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Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in

cold Flow Cytometry Staining Buffer. Aliquot 100 µL (1 x 10⁶ cells) into each flow cytometry

tube.

Fc Receptor Blocking (Optional but Recommended): Add Fc Block to the cell suspension

and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of

antibodies to Fc receptors.

Antibody Staining: Add the predetermined optimal concentration of the Alexa Fluor 555-

conjugated primary antibody (and other antibodies in your panel) to the cells. For the

negative control, add the corresponding isotype control.

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at

300-400 x g for 5 minutes.

Resuspension: Decant the supernatant and resuspend the cell pellet in 300-500 µL of Flow

Cytometry Staining Buffer.

Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate

lasers and filters for Alexa Fluor 555.
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Caption: Workflow for cell surface staining with Alexa Fluor 555.
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Protocol 2: Intracellular Staining for Cytokines or
Transcription Factors
This protocol is for the detection of intracellular proteins such as cytokines or transcription

factors.

Materials:

All materials from Protocol 1

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)

Protein transport inhibitor (e.g., Brefeldin A or Monensin) for cytokine staining

Procedure:

Cell Stimulation (for cytokine staining): Stimulate cells in culture with the appropriate

activators (e.g., PMA and Ionomycin, or specific antigen) for a predetermined time. For the

last 4-6 hours of culture, add a protein transport inhibitor to allow for cytokine accumulation

within the cells.

Surface Staining: Perform cell surface staining (Steps 1-7 of Protocol 1) for markers that

define the cell population of interest.

Fixation: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of

cold Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.

Washing: Add 2 mL of cold PBS to each tube, centrifuge at 400-500 x g for 5 minutes, and

decant the supernatant.

Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer.

Intracellular Staining: Add the Alexa Fluor 555-conjugated antibody against the intracellular

target to the permeabilized cells.

Incubation: Incubate for 30-45 minutes at room temperature in the dark.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the cells twice with Permeabilization Buffer.

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Data Acquisition: Acquire the samples on a flow cytometer.
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Caption: Workflow for intracellular staining with Alexa Fluor 555.
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Application Example: Phospho-Flow Cytometry
Alexa Fluor 555 is an excellent choice for phospho-flow cytometry, an application used to

measure the phosphorylation status of intracellular signaling proteins at the single-cell level.[5]

Signaling Pathway Example: T-Cell Receptor (TCR) Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling

cascade is initiated, leading to T-cell activation. Key phosphorylation events in this pathway can

be detected using phospho-specific antibodies conjugated to Alexa Fluor 555.
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Caption: Simplified TCR signaling pathway with detectable phospho-proteins.
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Compensation and Spectral Overlap
When using Alexa Fluor 555 in multicolor flow cytometry, it is essential to consider spectral

overlap with other fluorophores. The emission spectrum of Alexa Fluor 555 can overlap with

that of PE and other dyes in the orange-red range.

Key Considerations:

Single-Stained Controls: Always prepare single-stained compensation controls for each

fluorophore in your panel, including Alexa Fluor 555.

Fluorescence Minus One (FMO) Controls: FMO controls are crucial for accurately gating

populations in the presence of spreading error from other channels.

Panel Design: When designing a multicolor panel, try to place Alexa Fluor 555 in a channel

with minimal overlap from other bright fluorophores.
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Caption: Conceptual diagram of spectral overlap and compensation.

Conclusion
Alexa Fluor 555 is a versatile and robust fluorophore for flow cytometry. Its bright signal and

photostability make it a reliable choice for detecting a wide range of cellular targets. By

following the detailed protocols and considering the principles of instrument setup and

compensation outlined in these application notes, researchers can achieve high-quality,

reproducible data in their flow cytometry experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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